4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid
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Overview
Description
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The protected piperidine is then coupled with a benzoic acid derivative under conditions that facilitate the formation of an amide bond. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are utilized under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be employed in the development of biochemical probes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can also play a role in protecting reactive sites during synthetic transformations, allowing for selective reactions to occur.
Comparison with Similar Compounds
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can be compared with other similar compounds, such as:
4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid: This compound features a methoxy group on the piperidine ring, which can influence its reactivity and applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound contains an amino acid moiety, making it relevant in peptide synthesis and bioconjugation.
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)20-11-9-18(10-12-20)19-13-15-28(16-14-19)27(31)32-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,19,25H,13-17H2,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOOIWEXAHOQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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